molecular formula C9H8N2O B152837 Quinoxalin-6-ylmethanol CAS No. 488834-75-9

Quinoxalin-6-ylmethanol

Cat. No. B152837
M. Wt: 160.17 g/mol
InChI Key: PNAADFVYDHLFHT-UHFFFAOYSA-N
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Description

Quinoxalin-6-ylmethanol is a compound with a molecular weight of 160.18 . Its IUPAC name is 6-quinoxalinylmethanol . The molecule contains 20 atoms, including 8 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom .


Synthesis Analysis

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . Various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2 (1 H )-ones were developed .


Molecular Structure Analysis

Quinoxalin-6-ylmethanol contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

The general mechanism of action of aminoglycosides is inhibition of protein synthesis by promotion of mistranslation and elimination of proofreading . A variety of electroanalytical tools can be utilized to investigate these redox-active intermediates: from voltammetry to in situ spectroelectrochemistry and scanning electrochemical microscopy .


Physical And Chemical Properties Analysis

Quinoxalin-6-ylmethanol has a molecular weight of 160.18 . It contains 20 atoms, including 8 Hydrogen atoms, 9 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It also contains a total of 21 bonds, including 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 hydroxyl group, and 1 primary alcohol .

Scientific Research Applications

Quinoxalines in Medicinal Chemistry

Quinoxalines, including Quinoxalin-6-ylmethanol, are significant in medicinal chemistry due to their diverse pharmacological effects. They are known for antifungal, antibacterial, antiviral, and antimicrobial properties. Quinoxaline derivatives are crucial in drugs for treating cancer, AIDS, and other infectious diseases. The focus on synthesizing these compounds with green chemistry and cost-effective methods highlights their importance in current and future medicinal applications (Khatoon & Abdulmalek, 2021).

Quinoxalines in DNA Research

6H-Indolo[2,3-b]quinoxaline, a derivative of Quinoxalin-6-ylmethanol, has been studied for its potential as a heteroaromatic intercalator in DNA research. This compound stabilizes DNA duplexes and has shown sensitivity in mismatch studies, indicating its potential use in genetic research and applications (Wamberg et al., 2006).

Neuroprotection and Neuropharmacology

Quinoxaline derivatives like NBQX are potent inhibitors of certain glutamate receptors, showing neuroprotective properties against global ischemia. Their selective action on specific receptors makes them significant in neuropharmacology and potential treatments for neurological disorders (Sheardown et al., 1990).

Anticancer Potential

Quinoxalinyl-hydrazones, such as PJOV56, show promising anticancer activity. PJOV56 induces autophagy and apoptosis in colorectal cancer cells, highlighting the potential of quinoxaline derivatives in cancer treatment (Maranhão et al., 2019).

Corrosion Inhibition

Quinoxaline-based propanones have been studied as corrosion inhibitors for mild steel in acidic environments. Their ability to form protective films on metal surfaces demonstrates their potential industrial application in corrosion control (Olasunkanmi & Ebenso, 2019).

Agricultural Applications

Quinoxaline derivatives exhibit herbicidal, fungicidal, and insecticidal activities, indicating their potential as pesticides. Some derivatives, like 2-(6-methoxy-2-oxo-3-phenylquinoxalin-1(2H)-yl)acetonitrile, have shown broad-spectrum activity against plant pathogens, contributing to agricultural pest control (Liu et al., 2020).

Antiviral Research

Studies on compounds like 6-(2-morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline have shown their potential in antiviral research. Their ability to influence pro-inflammatory biomarkers and innate antiviral resistance highlights their significance in developing new antiviral therapies (Antonovych et al., 2015).

Future Directions

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The paper concludes with the challenges faced and future directions in controlled drug delivery .

properties

IUPAC Name

quinoxalin-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-6-7-1-2-8-9(5-7)11-4-3-10-8/h1-5,12H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAADFVYDHLFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30423667
Record name quinoxalin-6-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinoxalin-6-ylmethanol

CAS RN

488834-75-9
Record name quinoxalin-6-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30423667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 ml flask, 6-methyl-quinoxaline (1.25 g, 8.68 mmol) was dissolved with N-bromosuccinimide (2.32, 13.0 mmol) and benzoyl peroxide (0.15 g, 0.62 mml) in 31 g of chlorobenzene. The mixture was heated up to 85° C. to give a pale yellow solution that turned reddish with time. The solution was maintained at 85° C. for two hours and it was then cooled to −10° C. and filtered. The solution was vacuum dried to give an orange solid residue. The orange solid was then mixed with an alkaline solution prepared by dissolving 2.6 g of sodium hydroxide pellets in 50 ml of water. The mixture was gently heated to 85-95° C. to give a solution of 6-hydroxymethyl-quinoxaline that was mixed with the catalyst (5% Pt/C, 0.2 g) and maintained at that temperature with air sparging. The reaction was monitored by GCMS showing the consumption of 6-hydroxymethyl-quinoxaline and the formation of 6-quinoxalinecarboxaldehyde. After 10 hours, both compounds were completely consumed indicating the end of the reaction. The aqueous solution was cooled to room temperature and filtered. The yellow solution obtained was neutralized with 3.18 g of 96% sulfuric acid dissolved in 5 ml of water. A yellow precipitated was formed during the addition of acid. The yellow solid was filtered and air dried to give 0.67 g of dry product (45% yield). The lower yield in this experiment is attributed to a loss of bromomethyl-quinoxaline that was not recovered with from the succinimides precipitate by washings with pentane as explained in Examples 1 and 2.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
13 mmol
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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